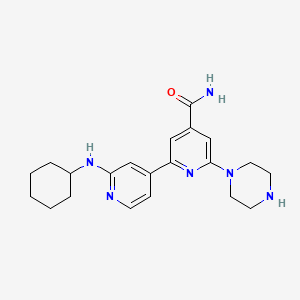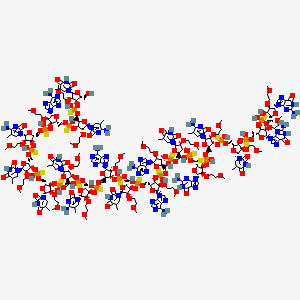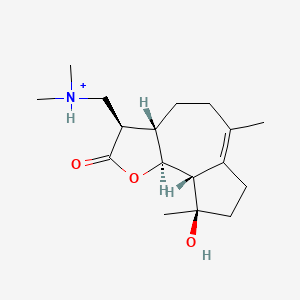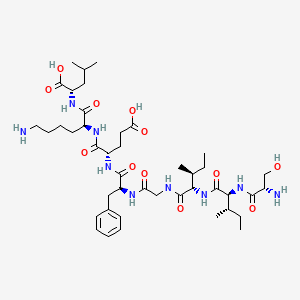
A1B1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C23H25ClFN3O2.HCl , with a molecular weight of 466.38 g/mol .
- The compound is soluble in DMSO and exhibits high purity (99%) and optical purity (>98% ee) .
A1B1 hydrochloride: is a potent and orally-active compound that acts as a chemokine CCR1 antagonist.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for A1B1 hydrochloride are not readily available in the literature.
- industrial production methods likely involve optimization of existing synthetic pathways.
Chemical Reactions Analysis
- A1B1 hydrochloride may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- A1B1 hydrochloride finds applications in various scientific fields:
Chemistry: Potential use as a tool compound for studying chemokine receptors and their signaling pathways.
Biology: Investigation of chemokine-mediated cellular interactions.
Medicine: Possible therapeutic implications in inflammatory diseases.
Industry: Industrial applications remain to be explored.
Mechanism of Action
- The exact mechanism by which A1B1 hydrochloride exerts its effects is not fully elucidated.
- It likely involves binding to the CCR1 receptor, modulating immune responses and inflammation.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- A1B1 hydrochloride’s uniqueness lies in its chemokine receptor specificity.
Properties
Molecular Formula |
C23H26Cl2FN3O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H25ClFN3O2.ClH/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29);1H/b10-6+;/t16-;/m1./s1 |
InChI Key |
NKLJJQLZVNLVLU-PMYAVTAHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)/C=C/C2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)


![4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate](/img/structure/B10775092.png)
![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)

![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B10775111.png)
![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)

![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B10775135.png)
![(1S,2R,3R,4S,5S,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775166.png)

![methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate](/img/structure/B10775178.png)
